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molecular formula C23H37NO3 B1509682 N-(1,3-Dihydroxy-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propan-2-yl)acetamide CAS No. 945632-83-7

N-(1,3-Dihydroxy-2-(6-octyl-1,2,3,4-tetrahydronaphthalen-2-yl)propan-2-yl)acetamide

Cat. No. B1509682
M. Wt: 375.5 g/mol
InChI Key: QGEYCNBEQMCZFK-UHFFFAOYSA-N
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Patent
US08173710B2

Procedure details

A solution of compound 7 (53 mg, 0.14 mmol) and LiOH.H2O (45 mg, 1.1 mmol) in MeOH (3 ml), THF (1.5 ml) and water (3 ml) was stirred at 50° C. for 5 hours and diluted with ethyl acetate (20 ml). The solution was washed with brine (2×10 mL) and dried over magnesium sulfate and concentrated under vacuum. The residue was purified by column chromatography (Silica gel, 50% MeOH in CH2Cl2) to provide 35 mg of compound VPC104061(75%).
Quantity
53 mg
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([NH:24]C(=O)C)([CH2:22][OH:23])[CH:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH:10]=2)[CH2:5]1.O[Li].O>CO.C1COCC1.O.C(OCC)(=O)C>[NH2:24][C:3]([CH:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21])[CH:10]=2)[CH2:5]1)([CH2:22][OH:23])[CH2:2][OH:1] |f:1.2|

Inputs

Step One
Name
Quantity
53 mg
Type
reactant
Smiles
OCC(C1CC2=CC=C(C=C2CC1)CCCCCCCC)(CO)NC(C)=O
Name
LiOH.H2O
Quantity
45 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with brine (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (Silica gel, 50% MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
NC(CO)(CO)C1CC2=CC=C(C=C2CC1)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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